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Abstract

BNC105 is a novel benzofuran-based tubulin polymerization inhibitor that has demonstrated
potent antiproliferative and tumor vascular disrupting properties in preclinical and clinical
studies. Developed through a structure-activity relationship (SAR) guided design, BNC105
targets the colchicine binding site of tubulin, leading to mitotic arrest and selective disruption of
tumor vasculature. Due to its poor aqueous solubility, it is administered as a water-soluble
disodium phosphate ester prodrug, BNC105P, which is rapidly converted to the active BNC105
in vivo. This document provides a comprehensive overview of the discovery, synthesis,
mechanism of action, and clinical evaluation of BNC105, intended for researchers and
professionals in the field of oncology drug development.

Discovery and Lead Optimization

The discovery of BNC105, with the chemical name 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-
trimethoxybenzoyl)benzo[b]furan, was the result of a structure-activity relationship (SAR)
guided design aimed at identifying novel tubulin polymerization inhibitors with superior potency
and selectivity.[1][2][3] The development process focused on creating a series of
benzol[b]furans with exceptional potency against cancer cells and activated endothelial cells.[1]

[2]
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The potency of the initial lead compounds was significantly enhanced by introducing a
conformational bias and an additional hydrogen bond donor to the pharmacophore. A focused
library of these potent tubulin polymerization inhibitors was screened for selectivity against
cancer cells and activated endothelial cells, while showing less activity against quiescent
endothelial cells. This screening led to the identification of BNC105 as a highly potent and
selective antiproliferative agent.

Synthesis of BNC105

The synthesis of BNC105 and its derivatives can be achieved through various methods,
including a multicomponent coupling reaction or a modified Larock-type coupling. The Good
Manufacturing Practices (GMP) synthesis of BNC105 has been completed for use in formal
toxicology studies and clinical trials.

General Synthetic Scheme

A common route for the synthesis of the benzofuran core of BNC105 involves the coupling of
an appropriately substituted o-iodophenol with a 3-silyl-1-arylpropinone, followed by
desilylation. The final acylation step introduces the 3,4,5-trimethoxybenzoyl group at the 3-
position of the benzofuran ring.

Experimental Protocol: lllustrative Synthesis of a
Benzofuran Intermediate

The following protocol is an illustrative example of a key step in the synthesis of a benzofuran
scaffold similar to that of BNC105.

Modified Larock-type Coupling:

e To a solution of an o-iodophenol (1 equivalent) and a 3-silyl-1-arylpropinone (1.2 equivalents)
in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05
equivalents) and a copper co-catalyst (e.g., Cul, 0.1 equivalents).

e Add a base, such as triethylamine (3 equivalents), to the reaction mixture.

o Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature
ranging from 80 to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-
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MS.

Upon completion, cool the reaction mixture to room temperature and dilute with an organic
solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to yield the 2-
silylbenzol[b]furan intermediate.

Desilylation:

Dissolve the 2-silylbenzo[b]furan intermediate in a suitable solvent such as methanol.

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents), to the
solution.

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC
or LC-MS.

Upon completion, remove the solvent under reduced pressure.

Purify the residue by column chromatography to obtain the desired benzofuran core.

Mechanism of Action

BNC105 exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell

proliferation and disruption of tumor vasculature.

Tubulin Polymerization Inhibition

BNC105 is a potent inhibitor of tubulin polymerization. It binds to the colchicine binding site on

B-tubulin, which disrupts the formation of microtubules. Microtubules are essential for the

formation of the mitotic spindle during cell division. By inhibiting their formation, BNC105

causes an arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.
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Vascular Disrupting Activity

A key feature of BNC105 is its potent vascular disrupting activity. It selectively targets the
vasculature within solid tumors. This leads to a rapid shutdown of blood flow to the tumor,
depriving it of oxygen and nutrients and causing extensive tumor necrosis. Preclinical studies
have shown that BNC105 is significantly more potent and has a wider therapeutic window than
the benchmark vascular disrupting agent, combretastatin A-4 (CA4). BNC105 exhibits over 80-
fold greater potency against actively proliferating endothelial cells compared to non-
proliferating ones.

Downstream Signaling Pathways

The disruption of tumor vasculature by BNC105 induces severe tumor hypoxia. This hypoxic
environment triggers a cascade of molecular and cellular events as the tumor attempts to
recover. Key signaling pathways upregulated following BNC105 treatment include the hypoxia-
inducible factor 1-alpha (HIF-1a) and the VEGF signaling axis. This leads to increased
expression of proteins such as GLUT-1 and VEGF-A. The mTOR signaling pathway is also
activated, as evidenced by the phosphorylation of mMTOR and 4E-BP-1. These recovery
pathways provide a rationale for combining BNC105 with inhibitors of VEGF and mTOR
signaling to enhance its therapeutic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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